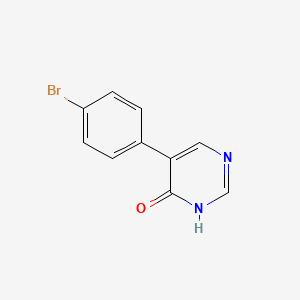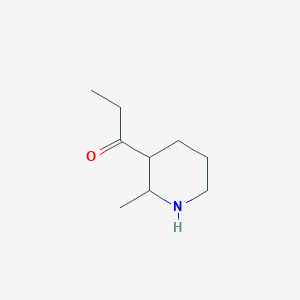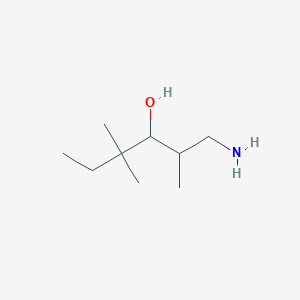
1-Amino-2,4,4-trimethylhexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2,4,4-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It consists of a hexane backbone with three methyl groups and an amino group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-2,4,4-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate alkyl halides. Another method includes the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst (such as platinum or nickel) or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions: 1-Amino-2,4,4-trimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (Pt or Ni) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes or nitro compounds, while reduction can produce primary amines.
科学研究应用
1-Amino-2,4,4-trimethylhexan-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Amino-2,4,4-trimethylhexan-3-ol involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes, making the compound of interest for further research .
相似化合物的比较
Methylamine (CH3NH2): A primary amine with a simpler structure.
Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups.
Uniqueness: 1-Amino-2,4,4-trimethylhexan-3-ol is unique due to its branched structure and the presence of both an amino group and multiple methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC 名称 |
1-amino-2,4,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(3,4)8(11)7(2)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI 键 |
PSLOLJIWJDXAJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



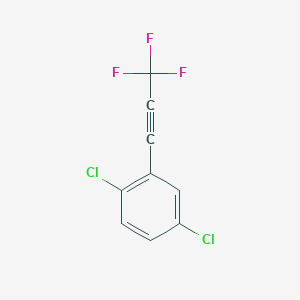

![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

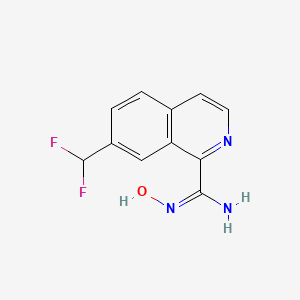
![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
